
2-(1-Methyl-4-phenylpyrrol-2-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
DNA Interaction and Cytotoxicity
Research has shown that certain copper(II) complexes, including those with tridentate ligands similar in structure to 2-(1-Methyl-4-phenylpyrrol-2-yl)ethanamine, exhibit significant DNA binding properties, nuclease activity, and cytotoxic effects against cancer cell lines. These complexes demonstrate a potential for the development of new therapeutic agents due to their ability to interact with DNA and induce structural changes, highlighting the importance of such compounds in medicinal chemistry and oncology (Kumar et al., 2012).
Catalysis and Polymerization
Zinc complexes bearing ligands derived from 2-(1-Methyl-4-phenylpyrrol-2-yl)ethanamine have been investigated for their catalytic activity, especially in the ring-opening polymerization of rac-lactide. Such studies are crucial for developing new materials and enhancing polymer production processes, offering insights into the synthesis of biodegradable polymers with controlled stereochemistry (Nayab et al., 2012).
Corrosion Inhibition
Compounds structurally related to 2-(1-Methyl-4-phenylpyrrol-2-yl)ethanamine have been synthesized and evaluated as corrosion inhibitors for metals in acidic environments. Their efficiency in protecting metals from corrosion, complemented with density functional theory (DFT) calculations, showcases their potential in industrial applications, particularly in enhancing the durability of metal-based structures and components (Jawad et al., 2020).
Antimicrobial and Antifungal Activities
The synthesis and characterization of chalcones possessing N-substituted ethanamine tails, akin to 2-(1-Methyl-4-phenylpyrrol-2-yl)ethanamine, have shown promising antiamoebic, antibacterial, and antifungal activities. These compounds, some of which exhibit higher efficacy than standard drugs, underscore the potential of 2-(1-Methyl-4-phenylpyrrol-2-yl)ethanamine derivatives in developing new antimicrobial agents (Zaidi et al., 2015).
properties
IUPAC Name |
2-(1-methyl-4-phenylpyrrol-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-15-10-12(9-13(15)7-8-14)11-5-3-2-4-6-11;/h2-6,9-10H,7-8,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFKRTXPBQGPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1CCN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2822976.png)
![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)
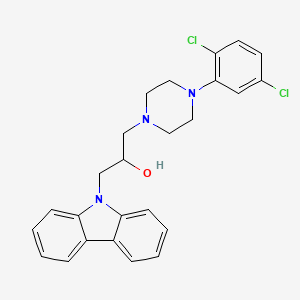
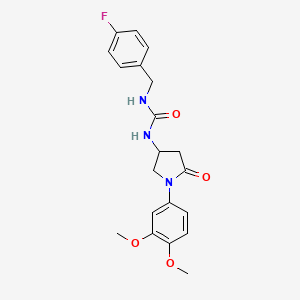
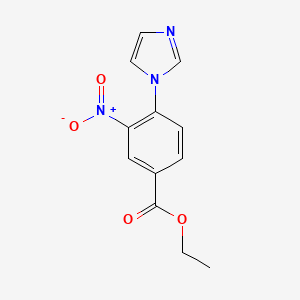
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


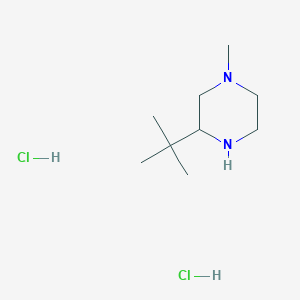
![N-[3-pyridin-2-yl-5-(thiomorpholin-4-ylcarbonyl)isothiazol-4-yl]acetamide](/img/structure/B2822991.png)
![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)
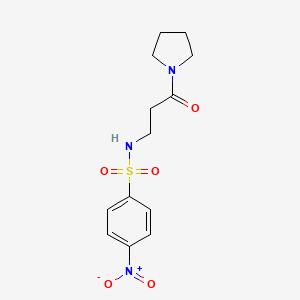

![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822999.png)